molecular formula C14H16N2O4 B1602508 2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid CAS No. 1111737-56-4

2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid

Cat. No. B1602508
CAS RN: 1111737-56-4
M. Wt: 276.29 g/mol
InChI Key: LHQRGJCTILOATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as Boc-amino-CA and is used as a building block for the synthesis of peptides, which are important in various biological processes.

Mechanism of Action

Boc-amino-CA acts as a building block for the synthesis of peptides. Peptides are synthesized by linking amino acids in a specific sequence using peptide bonds. Boc-amino-CA is used as a protected amino acid, which means that it is temporarily protected to prevent unwanted reactions during peptide synthesis. The protecting group is removed after peptide synthesis is complete.
Biochemical and Physiological Effects:
Boc-amino-CA itself does not have any biochemical or physiological effects. However, peptides synthesized using Boc-amino-CA as a building block may have various effects depending on their sequence and structure. Peptides can act as agonists or antagonists of receptors, enzymes, and other proteins, and can have therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-amino-CA in lab experiments include its availability, stability, and ease of use. Boc-amino-CA is commercially available and can be stored for long periods of time without degradation. It is also easy to handle and can be used in various peptide synthesis techniques. The limitations of using Boc-amino-CA include its cost and the need for additional steps to remove the protecting group after peptide synthesis.

Future Directions

For the use of Boc-amino-CA in scientific research include the development of new peptide sequences with therapeutic potential, the synthesis of peptidomimetics with improved properties, and the application of Boc-amino-CA in material science for the synthesis of new materials with unique properties.
Conclusion:
Boc-amino-CA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It is used as a building block for the synthesis of peptides, which are important in various biological processes. Boc-amino-CA has advantages and limitations for lab experiments, and future directions for its use include the development of new peptide sequences with therapeutic potential and the application of Boc-amino-CA in material science.

Scientific Research Applications

Boc-amino-CA has been extensively used in scientific research for the synthesis of peptides and peptidomimetics. Peptides are important in various biological processes such as hormone regulation, immune response, and cell signaling. Peptidomimetics are compounds that mimic the structure and function of peptides and have potential applications in drug discovery.

properties

IUPAC Name

2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQRGJCTILOATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585610
Record name [(tert-Butoxycarbonyl)amino](4-cyanophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid

CAS RN

1111737-56-4
Record name [(tert-Butoxycarbonyl)amino](4-cyanophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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